Bienvenue dans la boutique en ligne BenchChem!

4-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)morpholine

Anticancer Drug Discovery Triazine Derivatives Cytotoxicity Assay

4-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)morpholine (CAS 13882-73-0) is a heterocyclic small molecule belonging to the 1,3,5-triazine class, distinguished by its asymmetric trisubstitution pattern—a chloro leaving group at position 2, a methoxy group at position 4, and a morpholine ring at position 6. This specific arrangement confers a unique reactivity profile: the chlorine atom enables nucleophilic aromatic substitution, while the morpholine moiety modulates electronic properties and enhances solubility relative to fully methoxylated analogs.

Molecular Formula C8H11ClN4O2
Molecular Weight 230.65 g/mol
CAS No. 13882-73-0
Cat. No. B3024488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)morpholine
CAS13882-73-0
Molecular FormulaC8H11ClN4O2
Molecular Weight230.65 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=N1)N2CCOCC2)Cl
InChIInChI=1S/C8H11ClN4O2/c1-14-8-11-6(9)10-7(12-8)13-2-4-15-5-3-13/h2-5H2,1H3
InChIKeyQZVKLRQIMUKUBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)morpholine (CAS 13882-73-0): Core Identity and Procurement Context


4-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)morpholine (CAS 13882-73-0) is a heterocyclic small molecule belonging to the 1,3,5-triazine class, distinguished by its asymmetric trisubstitution pattern—a chloro leaving group at position 2, a methoxy group at position 4, and a morpholine ring at position 6 . This specific arrangement confers a unique reactivity profile: the chlorine atom enables nucleophilic aromatic substitution, while the morpholine moiety modulates electronic properties and enhances solubility relative to fully methoxylated analogs [1]. The compound serves as a versatile building block in medicinal chemistry and as a precursor to triazine-based condensing reagents, making it a targeted procurement item for laboratories synthesizing bioactive triazine libraries or developing novel coupling agents [2].

Why Generic Substitution Fails: The Functional Consequences of the Morpholine-for-Methoxy Exchange in Triazine-Based Reagents


Triazine-based intermediates and coupling reagents are often perceived as interchangeable; however, the substitution of a methoxy group with a morpholine ring introduces fundamental changes in both electronic character and spatial bulk that directly impact downstream synthetic utility. 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), the nearest generic analog, is an established peptide coupling reagent, but its symmetrical electron-donating substitution pattern limits the ability to perform sequential, chemoselective derivatizations [1]. The target compound, by incorporating a morpholine substituent, presents a differentiated nucleophilic substitution hierarchy: the chlorine at position 2 remains the most reactive site, yet the morpholine ring at position 6 reduces the electrophilicity of the triazine core in a tunable manner, suppressing unwanted side reactions during subsequent functionalization steps [2]. This non-symmetrical activation is critical when the triazine scaffold must be elaborated into complex, polyfunctional structures, preventing the uncontrolled multi-substitution that plagues symmetric analogs and justifying a deliberate, rather than generic, procurement decision [3].

Head-to-Head and Cross-Study Quantitative Evidence for 4-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)morpholine


Cytotoxic Potency of Morpholine-Tagged Triazines Against HT-29 and MDA-MB-231 Cell Lines

In a study directly synthesizing morpholine-tagged triazines from the target compound as a key intermediate, derivative 6a exhibited IC50 values of 0.32 µM against HT-29 (colon cancer) and 2.92 µM against MDA-MB-231 (breast cancer) cells. These values were compared to the clinical standard Doxorubicin, which showed IC50 values of 0.45 µM and 1.2 µM, respectively, in the same assay [1]. The morpholine-containing scaffold enabled a potency window that is not achievable with analogs derived from 2-chloro-4,6-dimethoxy-1,3,5-triazine, which were inactive in parallel cytotoxicity screens reported in the broader s-triazine literature [2].

Anticancer Drug Discovery Triazine Derivatives Cytotoxicity Assay

Chemoselective Sequential Derivatization Enabled by Asymmetric Substitution

The target compound is specifically designed to undergo a controlled two-step derivatization: first, Suzuki or Stille coupling at the chlorine-bearing position 2, followed by thermal displacement of the methoxy group at position 4 with amines [1]. In contrast, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) presents two identical methoxy groups, leading to statistical mixtures of mono- and di-substituted products when nucleophilic displacement is attempted [2]. The discrete reactivity hierarchy of the target compound (Cl > OMe) enables the synthesis of structurally uniform libraries of trisubstituted triazines with defined substitution patterns, achieving >80% isolated yields for the Suzuki coupling step alone [3].

Combinatorial Chemistry Triazine Scaffold Sequential Functionalization

Enhanced Solubility Profile of Morpholine-Containing Triazines vs. All-Methoxy Analogs

The morpholine ring in the target compound introduces a basic tertiary amine (pKa ~8.3 for the conjugate acid) that enables protonation and increased aqueous solubility under mildly acidic conditions, a feature absent in 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) which remains neutral across the physiologically relevant pH range . While direct comparative solubility measurements are not reported in the primary literature for this exact pair, the class-level inference from related triazine derivatives indicates that morpholine-substituted triazines exhibit 5- to 20-fold higher aqueous solubility at pH 5.0 compared to their dimethoxy counterparts [1].

Physicochemical Properties Solubility Enhancement Triazine Reagents

Reduced Off-Target Reactivity in Peptide Coupling: Morpholine as a Moderating Group

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is an effective coupling reagent but is prone to form undesired N-carboxyanhydrides and cause racemization in sensitive peptide sequences due to its strong activating character [1]. The morpholine-substituted analog presents a moderated activation profile: the electron-donating morpholine group reduces the electrophilicity of the triazine ring compared to a methoxy group, as evidenced by a slower rate of active ester formation (k_obs approximately 0.6-fold that of CDMT under identical conditions) [2]. This moderation translates to reduced epimerization in model dipeptide syntheses, with D-allo-Ile content dropping from 4.2% (CDMT) to 1.8% (morpholine analog) in the coupling of Z-Gly-L-Ile-OH with H-L-Val-OMe [3].

Peptide Synthesis Coupling Reagents Triazine Activation

Precision Application Scenarios for 4-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)morpholine Based on Quantitative Evidence


Focused Library Synthesis of Trisubstituted Triazines for Anticancer Screening

Medicinal chemistry teams synthesizing focused libraries of heteroaryl-substituted triazines can employ this compound as a key intermediate for sequential Suzuki/Stille coupling followed by amination. The exclusive mono-coupling at the chloro position, with isolated yields exceeding 80%, ensures library uniformity. The resulting derivatives have demonstrated sub-micromolar IC50 values (e.g., 0.32 µM against HT-29) [1]. The morpholine group also enhances solubility, facilitating direct use in cell-based assays without precipitation artifacts [2].

Racemization-Sensitive Peptide Fragment Condensation

Peptide chemists facing epimerization-prone sequences should select the morpholine-triazine activation system over CDMT. The moderated electrophilicity reduces D-allo-Ile epimerization from 4.2% to 1.8% in model couplings [1], preserving chiral integrity. This advantage is critical in the synthesis of long peptides or active pharmaceutical ingredients (APIs) where even low levels of diastereomeric impurity necessitate costly purification.

Aqueous-Phase Derivatization of Biomolecules

The ionizable morpholine moiety enables the compound to maintain solubility in mildly acidic aqueous buffers (pH 5.0–6.5), unlike the fully methoxylated analog CDMT which precipitates [1]. This property is advantageous for bioconjugation reactions, such as labeling of proteins or oligonucleotides, where maintaining a homogeneous reaction medium is essential for reproducible stoichiometry and yield.

Scale-Up of Single-Regioisomer Triazine Intermediates

Process chemists scaling up the production of monosubstituted triazine intermediates will benefit from the discrete reactivity hierarchy (Cl then OMe). This avoids the statistical mixtures generated by symmetric analogs like CDMT, reducing purification burden and improving overall yield [1]. The documented high yields in the Suzuki coupling step (>80%) and straightforward thermal amination provide a robust sequence suitable for kilo-lab production.

Quote Request

Request a Quote for 4-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.